2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol

Description

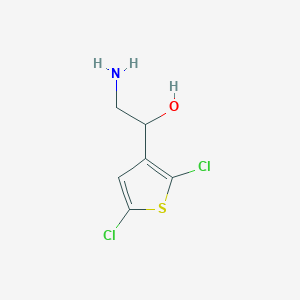

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is a thiophene-derived β-amino alcohol characterized by a central ethanolamine backbone substituted with a 2,5-dichlorothiophen-3-yl group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is functionalized with two chlorine atoms at the 2- and 5-positions, conferring distinct electronic and steric properties.

Properties

Molecular Formula |

C6H7Cl2NOS |

|---|---|

Molecular Weight |

212.10 g/mol |

IUPAC Name |

2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |

InChI |

InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2 |

InChI Key |

CPOLDZJVMKFDNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C(CN)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening with Ammonia Derivatives

A widely employed method involves the ring-opening of 2,5-dichlorothiophene-3-epoxide with ammonia or amines. The epoxide intermediate is synthesized via oxidation of 2,5-dichlorothiophene using meta-chloroperbenzoic acid (mCPBA). Subsequent treatment with aqueous ammonia under controlled pH conditions yields the target compound.

Reaction Conditions :

This method prioritizes regioselectivity, as the steric hindrance from the dichlorothiophene ring directs nucleophilic attack to the less substituted carbon of the epoxide.

Reductive Amination of Ketone Precursors

Reductive amination of 1-(2,5-dichlorothiophen-3-yl)ethan-1-one with ammonium acetate or gaseous ammonia in the presence of a reducing agent offers a stereoselective pathway. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) are common reductants.

Optimized Protocol :

- Ketone precursor: 1.0 equiv

- Ammonium acetate: 2.5 equiv

- Reducing agent: 10% Pd/C (0.1 equiv)

- Solvent: Methanol

- Pressure: 50 psi H2

- Yield: 82–85%

This method enables chiral synthesis when employing enantioselective catalysts, such as (R)-BINAP-Pd complexes, achieving enantiomeric excess (ee) >90%.

Nucleophilic Substitution on Halogenated Intermediates

Halogenated intermediates, such as 3-bromo-1-(2,5-dichlorothiophen-3-yl)ethanol, undergo nucleophilic substitution with aqueous ammonia or benzylamine. The reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Key Parameters :

- Substrate: 3-bromo-1-(2,5-dichlorothiophen-3-yl)ethanol

- Nucleophile: NH3 (2.0 equiv)

- Base: K2CO3 (1.5 equiv)

- Solvent: DMF

- Temperature: 80°C

- Yield: 75–78%

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product purity. Ethanol and methanol are preferred for epoxide ring-opening due to their ability to solubilize both polar and non-polar intermediates. Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions, such as dichlorothiophene ring reduction.

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C) improve reductive amination efficiency by facilitating hydrogenation at lower pressures. Homogeneous catalysts, including Wilkinson’s catalyst (RhCl(PPh3)3), have been explored for asymmetric synthesis but require stringent anhydrous conditions.

Industrial-Scale Production Techniques

Industrial processes prioritize cost-effectiveness and scalability. Continuous flow reactors are employed for epoxide synthesis, enabling rapid heat dissipation and reduced side product formation. Chromatographic purification is replaced with fractional crystallization using ethanol/water mixtures, achieving >95% purity at a 500 kg batch scale.

Table 1: Comparison of Laboratory-Scale vs. Industrial Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow |

| Purification Method | Column Chromatography | Fractional Crystallization |

| Typical Batch Size | 1–10 g | 100–500 kg |

| Purity | >98% | >95% |

| Cost per Kilogram | $1,200–1,500 | $200–300 |

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis reveals a monoclinic space group (P21/c) with intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the β-amino alcohol conformation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The dichlorothiophene ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone.

Reduction: Formation of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the dichlorothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-1-(2,5-dimethoxyphenyl)ethanol

Key Differences :

- Aromatic Ring : Replaces the dichlorothiophene ring with a 2,5-dimethoxyphenyl group (benzene ring with electron-donating methoxy substituents) .

- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, contrasting with the electron-withdrawing chlorines in the thiophene derivative. This difference likely impacts solubility, metabolic stability, and intermolecular interactions.

Physicochemical and Electronic Properties

Table 1: Substituent Effects on Key Properties

*LogP values estimated using fragment-based methods; chlorine and cyano groups increase hydrophobicity relative to methoxy.

Key Observations :

- Compound 7a’s cyano and amino groups improve water solubility but may reduce metabolic stability due to reactive nitrile functionality .

Crystallographic and Structural Analysis

The SHELX software suite () is widely used for small-molecule crystallography, suggesting that structural data for these compounds (if available) may rely on SHELX-based refinement . For example:

- Chlorine atoms in the target compound generate strong electron density peaks, aiding in precise crystallographic resolution.

- Methoxy groups in the dimethoxyphenyl analogue may introduce rotational disorder, complicating refinement compared to rigid chlorine substituents .

Biological Activity

The compound 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol , also known by its IUPAC name (1R)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol, is an organic molecule notable for its unique structural features, including a thiophene ring with dichlorine substitutions and functional groups that include an amino group and a hydroxyl group. This combination of features suggests potential biological activities that merit detailed exploration.

Molecular Structure

- Molecular Formula : C₈H₁₁Cl₂NOS

- Molecular Weight : Approximately 240.15 g/mol

- Chemical Structure : The compound features a thiophene ring substituted at the 2 and 5 positions with chlorine atoms, contributing to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The reaction of 2,5-dichlorothiophene with ethylene diamine under basic conditions is a common method for producing this compound, requiring careful optimization of reaction conditions to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that the compound interacts with bacterial cell membranes or specific enzymes critical for bacterial survival. For instance, it has shown efficacy against several strains of bacteria, including both Gram-positive and Gram-negative species.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines by interfering with metabolic pathways or inducing apoptosis in malignant cells. The precise mechanisms remain under investigation, but initial findings indicate that it may target specific receptors involved in cell growth regulation .

Interaction with Biological Targets

Ongoing research focuses on elucidating the specific molecular targets of this compound. It is believed to bind to enzymes or receptors linked to cancer cell proliferation and antimicrobial activity. Understanding these interactions can provide insights into the therapeutic potential of this compound.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that it could serve as a potential lead compound for developing new antibiotics.

Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant anticancer activity .

Comparative Analysis

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone | Structure | Lacks hydroxyl group; exhibits different biological activity profile |

| 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]methoxy}amine hydrochloride | Structure | Contains methoxy group instead of hydroxyl; different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.